molecular formula C6H10N2O B14668321 Carbonocyanidic amide, diethyl- CAS No. 37174-03-1

Carbonocyanidic amide, diethyl-

Cat. No.: B14668321
CAS No.: 37174-03-1
M. Wt: 126.16 g/mol
InChI Key: DKXMBLXQZGZEHR-UHFFFAOYSA-N
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Description

Carbonocyanidic amide, diethyl- is an organic compound that belongs to the class of amides Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonocyanidic amide, diethyl- can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione . The reaction typically occurs under mild conditions and can yield high purity products.

Industrial Production Methods

In industrial settings, the production of Carbonocyanidic amide, diethyl- often involves the use of high-efficiency coupling reagents and catalysts to ensure high yields and purity. Methods such as electrosynthesis have been explored for their green chemistry benefits, offering a more sustainable approach to amide synthesis .

Chemical Reactions Analysis

Types of Reactions

Carbonocyanidic amide, diethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions, heat.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Hydrolysis: Carboxylic acid and ammonia or amine.

    Reduction: Corresponding amine.

    Substitution: Various substituted amides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonocyanidic amide, diethyl- is unique due to its specific structure and reactivity, which allows it to participate in a variety of chemical reactions and applications. Its ability to undergo hydrolysis, reduction, and substitution reactions makes it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

1-cyano-N,N-diethylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-8(4-2)6(9)5-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXMBLXQZGZEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465676
Record name Carbonocyanidic amide, diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37174-03-1
Record name Carbonocyanidic amide, diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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